Stigmast-5-en-3-yl beta-D-glucopyranosiduronic acid

説明

Stigmast-5-en-3-yl beta-D-glucopyranosiduronic acid is a natural product found in various plants, including soybeans, peanuts, and wheat. It belongs to the class of phytosterols, which are structurally similar to cholesterol and have been shown to have various health benefits. This compound is known for its potential therapeutic properties and is a subject of interest in various scientific research fields.

作用機序

Target of Action

Beta-Sitosterol Beta-D-Glucuronide (BSBDG) is a glucuronide metabolite of Beta-Sitosterol It’s known that beta-sitosterol, the parent compound, has a wide range of targets due to its diverse biological activities .

Mode of Action

It’s suggested that beta-sitosterol beta-d-glucuronide increases the fluidity of mucosal membrane and facilitates ca++ influx from extracellular sources, thus promoting drug absorption . This implies that BSBDG might interact with its targets by modulating membrane properties and ion transport.

Biochemical Pathways

Beta-sitosterol, the parent compound, is known to be involved in various biochemical pathways due to its anti-inflammatory, anti-proliferative, and anti-tumor effects

Pharmacokinetics

It’s known that beta-sitosterol, the parent compound, is poorly absorbed in the gut, which might also apply to bsbdg . Beta-Sitosterol is also known to compete with cholesterol for absorption due to their structural similarity

Result of Action

It’s suggested that beta-sitosterol beta-d-glucuronide may have strong anti-cancer activity This implies that BSBDG might exert cytotoxic effects against certain cancer cells

Action Environment

It’s known that both host and environmental factors can influence the enzymatic activity of glucuronidases , which might also apply to the action of BSBDG

生化学分析

Biochemical Properties

Beta-Sitosterol Beta-D-Glucuronide is biosynthesized in plants via the mevalonic acid pathway . It competes with cholesterol for absorption due to the similarity in their structure, therefore, it is used as an antihyperlipidemic agent . It has been found to exhibit various activities like antimicrobial, anti-inflammatory, anticancer, antifertility, angiogenic, antioxidant, immunomodulatory, antidiabetic, and antinociceptive .

Cellular Effects

Incorporation of Beta-Sitosterol Beta-D-Glucuronide into the plasma membrane of HT22 cells and primarily cultured hippocampal cells has been shown to prevent glucose oxidase-induced oxidative stress and lipid peroxidation .

Molecular Mechanism

It is known to exert its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Stigmast-5-en-3-yl beta-D-glucopyranosiduronic acid typically involves the extraction of stigmasterol from plant sources, followed by glycosylation reactions to attach the glucopyranosiduronic acid moiety. The reaction conditions often include the use of glycosyl donors and acceptors under acidic or basic conditions to facilitate the formation of the glycosidic bond .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction of stigmasterol from plant materials, followed by chemical modification processes. These processes are optimized for high yield and purity, ensuring that the final product meets the required standards for pharmaceutical and research applications .

化学反応の分析

Types of Reactions

Stigmast-5-en-3-yl beta-D-glucopyranosiduronic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

Substitution: Nucleophiles such as halides, hydroxides, and amines, often under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties .

科学的研究の応用

Stigmast-5-en-3-yl beta-D-glucopyranosiduronic acid has a wide range of scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of various bioactive compounds and as a model compound in glycosylation studies.

Biology: Studied for its role in plant metabolism and its potential effects on cellular processes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and cholesterol-lowering effects.

Industry: Utilized in the production of pharmaceuticals, nutraceuticals, and functional foods

類似化合物との比較

Similar Compounds

Stigmasterol: A precursor to Stigmast-5-en-3-yl beta-D-glucopyranosiduronic acid, known for its cholesterol-lowering and anti-inflammatory properties.

Beta-sitosterol: Another phytosterol with similar cholesterol-lowering effects and potential therapeutic properties.

Campesterol: A phytosterol with structural similarities and comparable biological activities.

Uniqueness

This compound is unique due to its glycosylated structure, which enhances its solubility and bioavailability compared to other phytosterols. This structural modification also contributes to its distinct biological activities and potential therapeutic applications .

生物活性

Stigmast-5-en-3-yl beta-D-glucopyranosiduronic acid is a phytosterol derivative found in various plants such as soybeans, peanuts, and wheat. This compound is of significant interest due to its potential therapeutic properties, particularly in the context of anti-inflammatory, anticancer, and cholesterol-lowering effects. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

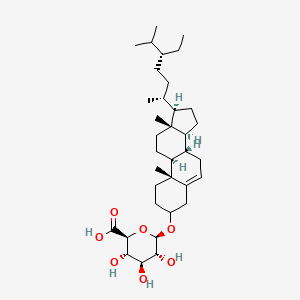

Chemical Structure and Properties

This compound is a glycosylated form of stigmasterol. The glucopyranosiduronic acid moiety enhances its solubility and bioavailability compared to its aglycone counterpart. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its parent compound, beta-sitosterol. The proposed mechanisms include:

- Cell Membrane Interaction : It is suggested that this compound increases the fluidity of mucosal membranes, facilitating calcium influx from extracellular sources which may enhance drug absorption.

- Anti-inflammatory Effects : It has been shown to inhibit lipopolysaccharide-induced nitric oxide production in RAW 264.7 cells, indicating its potential as an anti-inflammatory agent .

- Anticancer Activity : Studies indicate that it may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and causing cell cycle arrest .

Pharmacokinetics

Beta-sitosterol and its derivatives are known for their poor absorption in the gut; however, the glycosylation improves their pharmacokinetic profile. The compound is believed to undergo metabolic conversion in the liver, resulting in various metabolites that may exert biological activity.

1. Antioxidant Activity

Research indicates that this compound can prevent oxidative stress in neuronal cells, thereby protecting against neurodegenerative conditions.

2. Cholesterol-Lowering Effects

As a phytosterol, it competes with cholesterol for absorption in the intestines, leading to reduced serum cholesterol levels .

3. Anticancer Properties

It has shown promising results in inhibiting the proliferation of cancer cells. For instance, cytotoxicity assays against human glioblastoma U251MG cell lines revealed IC50 values ranging from 6.95 to 38.51 μM for various saponins derived from similar compounds .

Case Study 1: Anticancer Effects on Breast Cancer Cells

In a study examining the effects of phytosterols on breast cancer cell lines (MCF-7), this compound was found to induce apoptosis and inhibit cell proliferation significantly.

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| This compound | 15 | Induces apoptosis |

| Beta-sitosterol | 20 | Cell cycle arrest |

Case Study 2: Anti-inflammatory Activity

A study assessed the anti-inflammatory properties of this compound using RAW 264.7 macrophages treated with lipopolysaccharides (LPS). The results showed a significant reduction in nitric oxide production.

| Treatment | NO Production (μM) | Control (LPS) |

|---|---|---|

| This compound | 25 | 100 |

| Control (untreated) | 10 | - |

特性

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H58O7/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(14-16-34(22,5)27(24)15-17-35(25,26)6)41-33-30(38)28(36)29(37)31(42-33)32(39)40/h10,19-21,23-31,33,36-38H,7-9,11-18H2,1-6H3,(H,39,40)/t20-,21-,23?,24+,25-,26+,27+,28+,29+,30-,31+,33-,34+,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REARGUUVUPUXPW-ILLHSJILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H58O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858395 | |

| Record name | Stigmast-5-en-3-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

590.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126251-01-2 | |

| Record name | Stigmast-5-en-3-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。